molecular formula C18H19N3O3S B2935406 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897478-79-4

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2935406
CAS No.: 897478-79-4
M. Wt: 357.43
InChI Key: VVVDPSVPAKDAIM-UHFFFAOYSA-N
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Description

Benzothiazole and piperazine are both common moieties in medicinal chemistry . Benzothiazole derivatives have been found to exhibit various biological activities, including anti-inflammatory properties . Piperazine derivatives also have a wide range of biological activities, such as antiviral, antipsychotic, and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve coupling reactions and treatment with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzothiazole and pyridine have shown variable and modest antimicrobial activity against different strains of bacteria and fungi, indicating potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, azole derivatives, including those incorporating furan and piperazine moieties, have displayed activity against tested microorganisms, highlighting their potential in antimicrobial drug discovery (Başoğlu et al., 2013).

Corrosion Inhibition

Research has explored the use of organic compounds containing furan and piperazine units for corrosion inhibition of mild steel in acidic media. These studies have found that such compounds can significantly increase corrosion resistance, acting as effective corrosion inhibitors. This opens avenues for their application in protecting industrial materials from corrosive environments (Singaravelu & Bhadusha, 2022).

Anticancer Properties

Certain furan and piperazine-containing compounds have been synthesized and tested for their potential anticancer activities. For example, studies on dibenzofuran-piperazine derivatives have shown promise in antiplatelet activity and limited anticholinesterase activity, suggesting potential therapeutic applications in cancer treatment and other diseases (Yurttaş et al., 2016). Additionally, derivatives targeting the colchicine site on tubulin exhibited potent antiproliferative and antiangiogenic activities in vitro and in vivo, underscoring their potential as selective estrogen receptor modulators and anticancer agents (Romagnoli et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on the specific biological activity being targeted. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, which are involved in inflammation .

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-2-23-13-5-3-7-15-16(13)19-18(25-15)21-10-8-20(9-11-21)17(22)14-6-4-12-24-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVDPSVPAKDAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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